Product packaging for 1,3-dibenzylbenzene(Cat. No.:CAS No. 30172-67-9)

1,3-dibenzylbenzene

Cat. No.: B1633516
CAS No.: 30172-67-9
M. Wt: 258.4 g/mol
InChI Key: OJQIGLSPYANTNP-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Configuration

The molecular structure of 1,3-dibenzylbenzene consists of a central benzene ring bearing two benzyl groups at positions 1 and 3, creating a meta-substitution pattern. The compound possesses the molecular formula C₂₀H₁₈ with a molecular weight of 258.36 grams per mole. The structural framework can be described through the SMILES notation: C(c1ccccc1)c2cccc(Cc3ccccc3)c2, which clearly delineates the connectivity between the three benzene rings.

The bonding configuration involves methylene bridges connecting the peripheral phenyl rings to the central benzene core. Each benzyl substituent maintains its characteristic structure with a methylene carbon serving as the linking unit between the aromatic systems. The meta positioning of the substituents creates an asymmetric distribution of electron density around the central ring, influencing both the geometric parameters and electronic properties of the molecule.

The three-dimensional arrangement of the molecule reveals significant conformational flexibility around the benzylic carbon-carbon bonds. This rotational freedom allows for multiple conformational states, with the orientation of the pendant phenyl rings relative to the central benzene plane being subject to both steric and electronic influences. The molecular geometry exhibits characteristic aromatic bond lengths within each benzene ring, consistent with the delocalized pi-electron system typical of aromatic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18 B1633516 1,3-dibenzylbenzene CAS No. 30172-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibenzylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18/c1-3-8-17(9-4-1)14-19-12-7-13-20(16-19)15-18-10-5-2-6-11-18/h1-13,16H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQIGLSPYANTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184255
Record name Benzene, bis(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30172-67-9
Record name Benzene, bis(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030172679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, bis(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The Friedel-Crafts alkylation remains the most widely employed method for synthesizing 1,3-dibenzylbenzene. This electrophilic substitution reaction involves the interaction of a benzyl chloride derivative with a benzene hydrocarbon in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The process exploits the reactivity of benzyl chloride as an alkylating agent, facilitated by the catalytic generation of a benzyl carbocation.

Key reactants:

  • Benzyl chloride : Synthesized via side-chain chlorination of toluene or xylene under UV irradiation (60–150°C).
  • Benzene hydrocarbon : Acts as both solvent and reactant. Toluene, xylene, or mesitylene are common choices.
  • Catalyst : AlCl₃, FeCl₃, or BF₃, with AlCl₃ providing optimal yields in most cases.

Mechanistic Insights

The reaction proceeds through the following steps:

  • Carbocation formation : AlCl₃ coordinates with benzyl chloride, inducing heterolytic cleavage to generate a benzyl carbocation.
  • Electrophilic attack : The carbocation reacts with the benzene ring, forming a Wheland intermediate.
  • Deprotonation : The intermediate loses a proton, restoring aromaticity and yielding the mono-benzylated product.
  • Second alkylation : A second equivalent of benzyl chloride reacts at the meta position relative to the first benzyl group, driven by steric and electronic effects.

Notably, the meta selectivity arises from the steric bulk of the first benzyl group, which directs the second substitution to the 3-position.

Optimization of Reaction Conditions

Stoichiometric Considerations

Optimal molar ratios for high-yield synthesis (84% theoretical yield):

Reactant Molar Ratio (per mole of benzene)
Benzyl chloride 1.6–2.0
AlCl₃ 0.1–0.2 (catalytic)
Benzene hydrocarbon 3.0–4.0

Exceeding 2 moles of benzyl chloride promotes oligomerization, reducing dibenzylbenzene purity.

Temperature and Solvent Effects

  • Temperature range : 30–50°C for AlCl₃-catalyzed reactions. Higher temperatures accelerate side reactions (e.g., polyalkylation).
  • Solvent selection : Excess benzene hydrocarbon serves as the solvent, ensuring homogeneity and moderating reaction exothermicity.

Workup and Purification

Post-reaction steps include:

  • Catalyst removal : Filtration or aqueous extraction (neutralization with NaOH).
  • Distillation : Fractional distillation under reduced pressure isolates this compound (boiling point: 290–300°C at 760 mmHg).
  • Residue handling : Viscous byproducts (e.g., tri- and tetra-benzylated species) are separated as high-boiling fractions.

Industrial-Scale Synthesis Strategies

Continuous Flow Reactors

Modern implementations employ continuous flow systems to enhance efficiency:

  • Reactor design : Multi-stage cascades with in-line monitoring of temperature and pH.
  • Productivity : Pilot-scale systems achieve 12–15 kg/hr of this compound with 78–82% purity.

Chlorination-In Situ Alkylation

An integrated approach combines benzyl chloride synthesis and alkylation:

  • Partial chlorination : Toluene is chlorinated under UV light (70–90% conversion), yielding a benzyl chloride/toluene mixture.
  • Direct alkylation : The mixture reacts with diphenylmethane in the presence of AlCl₃, minimizing intermediate isolation steps.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃):
    • δ 7.25–7.15 (m, 10H, aromatic H)
    • δ 4.10 (s, 4H, CH₂)
  • ¹³C NMR (125 MHz, CDCl₃):
    • δ 141.2 (quaternary C), 128.5–126.3 (aromatic CH), 45.8 (CH₂).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 85:15):

  • Retention time: 8.2 min
  • Purity: >95% for distilled fractions

Emerging Alternatives and Comparative Analysis

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1,3-dibenzylbenzene can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophilic aromatic substitution reactions are common for this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products:

    Oxidation: Benzyl alcohols, benzoic acids

    Reduction: Cyclohexylmethyl derivatives

    Substitution: Nitrobenzene derivatives

Scientific Research Applications

Chemistry: 1,3-dibenzylbenzene is used as a precursor in the synthesis of various organic compounds. It serves as a building block for the production of polymers, resins, and other complex molecules .

Biology and Medicine: In biological research, this compound is used to study the effects of aromatic hydrocarbons on living organisms. It is also investigated for its potential use in drug delivery systems due to its stability and ability to interact with biological membranes .

Industry: Industrially, benzene, bis(phenylmethyl)- is used in the manufacture of specialty chemicals, including fragrances, dyes, and plasticizers. Its unique chemical properties make it valuable in the production of high-performance materials .

Mechanism of Action

The mechanism of action of benzene, bis(phenylmethyl)- involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile or nucleophile depending on the reaction conditions. The aromatic ring can participate in π-π interactions, while the phenylmethyl groups can undergo various transformations, contributing to the compound’s versatility .

Comparison with Similar Compounds

Structural Isomers of Dibenzylbenzene

The positional isomers of dibenzylbenzene—1,2-dibenzylbenzene (ortho) and 1,4-dibenzylbenzene (para)—exhibit distinct physicochemical and spectral properties:

Property 1,3-Dibenzylbenzene 1,2-Dibenzylbenzene 1,4-Dibenzylbenzene
Molecular Formula C20H18 C20H18 C20H18
CAS Number 15180-20-8 Not reported Not reported
Synthesis Catalyst Fe/Al-MCM-41 (Si/Al=25–100) Similar catalysts, varying selectivity Similar catalysts
Key MS Fragment (m/z) Lower m/z 167 Higher m/z 167 Higher m/z 167

Key Findings :

  • The 1,3-isomer is distinguished by reduced intensity of the m/z 167 ion (C6H5−CH<sup>+</sup>−C6H5) in mass spectrometry compared to 1,2- and 1,4-isomers, attributed to steric hindrance in the meta configuration limiting xylyl radical loss .
  • Catalytic selectivity (e.g., Fe/Al-MCM-41) influences isomer distribution during synthesis, with Si/Al ratios modulating acidity and reaction pathways .

Comparison with Diphenylmethane (DPM)

Diphenylmethane (DPM; C13H12) shares a single benzyl group attached to benzene, resulting in simpler spectral and physical profiles:

Property This compound Diphenylmethane (DPM)
Molecular Weight 258.36 g/mol 168.24 g/mol
Boiling Point ~350–400°C (estimated) 265–267°C
Synthesis Complexity Requires dual benzylation Single-step benzylation
Key MS Fragment (m/z) m/z 165 (cyclization) m/z 167 (benzyl cleavage)

Key Findings :

  • DPM lacks the structural complexity of this compound, leading to lower thermal stability and simpler fragmentation patterns.
  • Industrial applications differ: DPM is a solvent and fragrance precursor, whereas this compound serves as a building block for polymers and advanced materials .

Comparison with Dibenzyltoluene (DBT)

Dibenzyltoluene (DBT; C21H20), a methyl-substituted analog, is notable for its hydrogen storage applications :

Property This compound Dibenzyltoluene (DBT)
Molecular Formula C20H18 C21H20
Key Functional Group Benzyl Benzyl + methyl
Hydrogen Carrier Capacity Low High (Liquid Organic Hydrogen Carrier, LOHC)
Spectral Differentiation Lower m/z 167 Higher m/z 167 due to methyl stabilization

Key Findings :

  • DBT’s methyl group enhances stability during hydrogenation cycles, making it superior for energy storage .
  • Mass spectra of DBT show intensified m/z 167 ions due to methyl-assisted xylyl radical retention, unlike this compound .

Spectral and Analytical Differences

This compound and analogs are differentiated via GC–MS and NMR:

  • GC–MS : The meta isomer exhibits lower m/z 167 intensity compared to para/ortho isomers and DBT due to restricted radical loss pathways .
  • NMR : this compound’s <sup>1</sup>H-NMR shows distinct aromatic multiplet peaks (δ 6.74–7.94 ppm) and benzyl CH2 signals (δ 3.81 ppm), whereas DPM lacks multiple benzyl environments .

Q & A

Q. How can researchers optimize the synthesis of 1,3-dibenzylbenzene to improve yield and purity?

Methodological Answer:

  • Utilize palladium or nickel-based catalysts for cross-coupling reactions, as these are effective in forming aryl-aryl bonds. Monitor reaction conditions (temperature, solvent polarity) using kinetic studies.
  • Purify via column chromatography with silica gel and hexane/ethyl acetate gradients. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times to standards .
  • Example data from literature:
CatalystSolventTemp (°C)Yield (%)Purity (%)
Pd(PPh₃)₄Toluene1107895
NiCl₂(dppe)DMF806590

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^1H and 13C^{13}C NMR in CDCl₃ to identify aromatic protons (δ 6.8–7.5 ppm) and benzyl methylene groups (δ 4.2–4.5 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., m/z 286.33 for [M+H]+^+).
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and steric effects .

Q. How can researchers address gaps in literature on this compound’s physical properties?

Methodological Answer:

  • Cross-reference databases like Reaxys and SciFinder for historical data. If solubility or melting point data are missing, conduct empirical tests:
  • Solubility : Use shake-flask method in solvents (e.g., DCM, ethanol) at 25°C.
  • Melting Point : Differential Scanning Calorimetry (DSC) at 5°C/min heating rate .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • Employ DFT calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites.
  • Validate predictions with kinetic isotope effects (KIE) or Hammett plots. For example, substituents on the benzyl groups alter reaction rates, which can be modeled using linear free-energy relationships .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer:

  • Perform contradiction analysis : Compare experimental conditions (e.g., solvent, concentration) across studies. For example, discrepancies in 1H^1H NMR shifts may arise from solvent-induced shielding effects.
  • Reproduce conflicting experiments under standardized conditions and use high-field NMR (≥500 MHz) to minimize noise .

Q. How can researchers design experiments to probe the mechanistic role of this compound in supramolecular assemblies?

Methodological Answer:

  • Use isothermal titration calorimetry (ITC) to measure binding constants with host molecules (e.g., cyclodextrins).
  • Conduct X-ray crystallography or TEM to visualize stacking interactions. For example, steric hindrance from benzyl groups may limit π-π stacking efficiency .

Q. What methodologies quantify this compound’s environmental stability and degradation products?

Methodological Answer:

  • Photodegradation Studies : Exclude samples to UV light (λ = 254 nm) and analyze via GC-MS for biphenyl or benzaldehyde byproducts.
  • Microbial Degradation : Incubate with Pseudomonas spp. and monitor metabolite profiles using LC-QTOF-MS .

Data-Driven Research Considerations

Q. How to validate the accuracy of CAS registry entries for this compound derivatives?

Methodological Answer:

  • Cross-check CAS numbers (e.g., 3770-82-9 for 1,3-dibenzoylbenzene) with spectral databases (NIST WebBook) and commercial suppliers (Thermo Scientific). Report inconsistencies to CAS registry for correction .

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in this compound analogs?

Methodological Answer:

  • Apply multivariate regression or machine learning (e.g., Random Forest) to correlate substituent effects (Hammett σ values) with biological activity. Use open-source tools like RDKit for descriptor generation .

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